molecular formula C13H9IN2 B15203835 7-Iodo-2-phenyl-1H-benzo[d]imidazole

7-Iodo-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B15203835
M. Wt: 320.13 g/mol
InChI Key: AGJKLHAXTSOWHN-UHFFFAOYSA-N
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Description

Overview of the Benzo[d]imidazole Heterocyclic System in Chemical Research

The benzo[d]imidazole core, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a structural motif of immense importance in chemical research. researchgate.netpnu.ac.ir This bicyclic heterocyclic system is present in a wide range of pharmacologically active compounds, demonstrating its versatility in drug discovery. pnu.ac.irnih.govacs.org Benzimidazole (B57391) derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. pnu.ac.irnih.gov The unique structural features of the benzimidazole nucleus, particularly its ability to engage in various non-covalent interactions, make it an effective pharmacophore for targeting a diverse array of enzymes and receptors. scispace.com

Beyond medicinal chemistry, the benzo[d]imidazole scaffold is also integral to the development of functional materials. Its derivatives have been explored for applications as organic ligands, fluorescent whitening agents, and components of functional polymers. mdpi.com The aromatic nature and tunable electronic properties of the benzo[d]imidazole system make it an attractive building block for the design of novel materials with specific optical and electronic characteristics. The synthesis of 2-aryl-1H-benzo[d]imidazoles is a well-established area of organic chemistry, with numerous methods developed for their preparation, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. pnu.ac.iracs.orgmdpi.com

Rationale for Investigating 7-Iodo-2-phenyl-1H-benzo[d]imidazole within the Context of Functional Molecules

The introduction of a halogen atom, particularly iodine, onto the benzo[d]imidazole scaffold at a specific position, as in this compound, provides a strategic advantage for the development of functional molecules. The rationale for investigating this specific compound is multifaceted. Firstly, the presence of the iodine atom significantly influences the electronic properties of the molecule. Iodine, being a heavy atom, can enhance intersystem crossing, a photophysical process that is crucial for applications in areas such as photodynamic therapy and organic light-emitting diodes (OLEDs).

Secondly, the carbon-iodine bond is a versatile synthetic handle for further molecular elaboration. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the straightforward introduction of diverse functional groups at the 7-position of the benzimidazole ring, enabling the synthesis of a wide library of derivatives with tailored properties. This synthetic accessibility is a key driver for its investigation as a molecular building block.

Furthermore, the strategic placement of the bulky iodine atom at the 7-position can induce specific conformational preferences in the molecule, which can be exploited in the design of ligands for biological targets or in the construction of supramolecular assemblies with defined architectures.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound is primarily driven by its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel functional molecules. The main objectives of such research can be summarized as follows:

Development of Efficient Synthetic Methodologies: A primary goal is to establish high-yielding and scalable synthetic routes to this compound. This includes the optimization of reaction conditions for the condensation of the appropriately substituted o-phenylenediamine (B120857) with benzaldehyde (B42025) derivatives.

Exploration of Reactivity in Cross-Coupling Reactions: A significant area of investigation involves utilizing the iodo-substituent to synthesize more complex molecular architectures. Researchers aim to explore the scope and limitations of various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions.

Synthesis and Evaluation of Novel Derivatives: A key objective is to use this compound as a platform to synthesize new series of compounds with potential applications in medicinal chemistry and materials science. This involves the systematic modification of the core structure and the evaluation of the resulting derivatives for specific biological activities or photophysical properties.

While specific data for this compound is not extensively available in the public domain, the general properties of the parent compound, 2-phenyl-1H-benzo[d]imidazole, provide a baseline for understanding this class of molecules.

Table 1: Physicochemical Properties of 2-Phenyl-1H-benzo[d]imidazole

PropertyValue
Molecular FormulaC₁₃H₁₀N₂
Molecular Weight194.23 g/mol
Melting Point293-296 °C
AppearanceWhite solid

Note: Data for the unsubstituted 2-phenyl-1H-benzo[d]imidazole. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

4-iodo-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H9IN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

AGJKLHAXTSOWHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3I

Origin of Product

United States

Reactivity and Derivatization of 7 Iodo 2 Phenyl 1h Benzo D Imidazole

Chemical Transformations at the Iodo-Substituted Position

The carbon-iodine bond on the benzimidazole (B57391) ring is a key site for synthetic modification. The iodine atom can be replaced or used to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds through various modern organic reactions.

Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of 7-Iodo-2-phenyl-1H-benzo[d]imidazole, the benzimidazole moiety itself is not a sufficiently strong electron-withdrawing group to activate the ring for classical SNAr reactions under standard conditions. chemicalbook.com Therefore, direct displacement of the iodide by common nucleophiles is generally unfavorable. Alternative pathways, such as those involving photochemical radical mechanisms or benzyne (B1209423) intermediates under harsh conditions (e.g., very strong bases), may be possible but are not the typical SNAr pathway. thieme-connect.com

The iodo-substituent makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming C-C and C-N bonds in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) using a palladium catalyst. It is a highly versatile method for creating new carbon-carbon bonds. The reaction of an iodo-benzimidazole with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex with a suitable ligand (e.g., SPhos), provides access to a wide range of 2,7-diaryl-1H-benzo[d]imidazole derivatives. arkat-usa.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method allows for the introduction of alkynyl groups at the 7-position of the benzimidazole core, leading to the synthesis of conjugated arylalkyne structures. The reactivity order for the halide is I > Br > OTf > Cl, making iodo-substituted precursors highly effective. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a pivotal method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It allows for the synthesis of 7-amino-2-phenyl-1H-benzo[d]imidazole derivatives, which are valuable intermediates in medicinal chemistry. The reaction is compatible with a wide range of primary and secondary amines, and various generations of catalyst systems have been developed to improve its scope and efficiency. wikipedia.orgnih.gov

Reaction TypeCoupling PartnerCatalyst/Ligand SystemProduct Type
Suzuki-Miyaura Arylboronic AcidPdCl₂(SPhos) / Base7-Aryl-2-phenyl-1H-benzo[d]imidazole
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuI / Base7-Alkynyl-2-phenyl-1H-benzo[d]imidazole
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / Ligand / Base7-(Alkyl/Aryl)amino-2-phenyl-1H-benzo[d]imidazole

The reactivity of the iodo-substituent can be significantly enhanced by converting it into a hypervalent iodine species. nih.gov Aryl iodides can be oxidized to form stable and reactive organo-λ³-iodanes (iodine(III) compounds) or organo-λ⁵-iodanes (iodine(V) compounds). princeton.eduorganic-chemistry.org

Common iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) exemplify this class. By oxidizing the iodine atom on this compound, a highly electrophilic iodine(III) center is created. scripps.edu This activated intermediate can then react with a wide range of nucleophiles, facilitating reactions such as arylations, alkynylations, and halogenations under metal-free conditions. nih.gov For example, diaryliodonium salts, a type of hypervalent iodine compound, are excellent aryl-transfer reagents. nih.gov The activation of the iodoarene provides an alternative to transition metal catalysis for certain functionalization reactions.

Reactions Involving the Imidazole (B134444) Nitrogen Atoms (N-alkylation, N-acylation, N-formylation)

The imidazole ring contains a slightly acidic N-H proton (pKa ≈ 13-14), which can be readily deprotonated by a base to form an imidazolide (B1226674) anion. This anion is a potent nucleophile and can react with various electrophiles, leading to functionalization at the nitrogen atom.

N-alkylation: The reaction of this compound with an alkylating agent (e.g., alkyl halides or sulfates) in the presence of a base (such as NaH, K₂CO₃, or an organic base) yields N-alkylated products. nih.govnih.gov Since the two nitrogen atoms in the benzimidazole ring are not equivalent, alkylation can potentially lead to a mixture of N1 and N3 isomers, although in the parent 1H-tautomer, substitution occurs at the deprotonated nitrogen. The choice of reaction conditions and the steric and electronic nature of the substituents can influence the regioselectivity. researchgate.net

N-acylation: Acyl groups can be introduced onto the imidazole nitrogen by reaction with acyl chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. Copper-catalyzed N-acylation has also been reported, offering a chemoselective method for this transformation. rsc.org The resulting N-acylbenzimidazoles are useful intermediates in organic synthesis.

N-formylation: Formylation can be achieved using various formylating agents. While specific examples for this compound are not prevalent, general methods often involve reagents like formic acid or Vilsmeier-Haack reagents, though the latter can sometimes lead to decomposition with sensitive substrates.

Reaction TypeReagentBase / CatalystTypical Product
N-Alkylation Alkyl Halide (R-X)NaH, K₂CO₃1-Alkyl-7-iodo-2-phenyl-1H-benzo[d]imidazole
N-Acylation Acyl Chloride (RCOCl)Pyridine, Et₃N1-Acyl-7-iodo-2-phenyl-1H-benzo[d]imidazole
N-Formylation Formic AcidHeat1-Formyl-7-iodo-2-phenyl-1H-benzo[d]imidazole

Reactions at the Phenyl Moiety

The phenyl group at the 2-position of the benzimidazole ring can undergo electrophilic aromatic substitution. libretexts.org The reactivity of this ring is influenced by the electronic nature of the benzimidazole substituent. The benzimidazole moiety generally acts as an electron-withdrawing and deactivating group. msu.edu

As a deactivating group, it slows down the rate of electrophilic substitution compared to unsubstituted benzene (B151609). Furthermore, it is expected to direct incoming electrophiles primarily to the meta positions of the phenyl ring. This is because the resonance structures of the cationic intermediate (the sigma complex) are less destabilized when the electrophile adds at the meta position compared to the ortho or para positions. msu.edu Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the 2-phenyl ring would be predicted to yield 3'-substituted products.

Ring-Opening and Rearrangement Reactions of Benzo[d]imidazoles

The benzo[d]imidazole ring system is known for its high thermal and chemical stability due to its aromatic character. Consequently, ring-opening and rearrangement reactions are not common and typically require harsh conditions. nih.gov

While the direct ring-opening of this compound is not a standard synthetic transformation, related heterocyclic transformations highlight the potential for ring interconversions. For instance, the synthesis of benzimidazoles can be achieved through the ring contraction of 1,5-benzodiazepines, demonstrating a pathway where a seven-membered ring rearranges to form the more stable five-membered imidazole fused system. nih.gov Ring expansion reactions, where a carbocation adjacent to a strained ring leads to its expansion, are a known phenomenon in carbocyclic chemistry, but are less common for stable aromatic heterocycles like benzimidazole. chemistrysteps.comyoutube.com Under normal synthetic conditions, the benzimidazole core of this compound is expected to remain intact.

Mechanistic Pathways of Key Reactions and Transformations

The iodine atom at the 7-position of the this compound scaffold is the primary site of reactivity, making it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions proceed through distinct mechanistic cycles, which are crucial for understanding how the carbon-iodine bond is activated and transformed to create new carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds. The most significant transformations involve palladium- and copper-catalyzed pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency. rsc.org The reactivity of this compound is dominated by its participation in several key palladium-catalyzed reactions, each following a similar, fundamental catalytic cycle. This cycle generally involves the sequential steps of oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron compound, such as a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle for the reaction of this compound is broadly accepted to proceed through three main steps. libretexts.orgresearchgate.net

The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated 14- or 12-electron Pd(0) species. chemrxiv.org This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate, where the palladium has inserted into the carbon-iodine bond. libretexts.org The next crucial step is transmetalation . Here, the organoboron reagent, activated by the base (e.g., carbonate or phosphate), transfers its organic group to the palladium center, displacing the iodide. This forms a new diorganopalladium(II) complex. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgresearchgate.net

Interactive Data Table: Mechanistic Steps of Suzuki-Miyaura Coupling
StepDescriptionKey Intermediates
1. Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-iodine bond of this compound.Aryl-Pd(II)-Iodide Complex
2. TransmetalationThe organic group from the activated boronic acid reagent replaces the iodide on the palladium center.Diaryl-Pd(II) Complex
3. Reductive EliminationThe two aryl groups on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst.Pd(0) Catalyst, Biaryl Product

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). The mechanism shares the initial step of oxidative addition with other palladium-catalyzed couplings. libretexts.orgwikipedia.org

Following the oxidative addition of the aryl iodide to the Pd(0) center, the amine coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. wikipedia.org The final, product-forming step is reductive elimination, which creates the new C-N bond and liberates the N-arylated benzimidazole derivative. libretexts.org This step also regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine (B1218219) ligand is critical in this reaction, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. wikipedia.org

Interactive Data Table: Mechanistic Steps of Buchwald-Hartwig Amination
StepDescriptionKey Intermediates
1. Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-iodine bond of this compound.Aryl-Pd(II)-Iodide Complex
2. Amine Coordination & DeprotonationAn amine molecule coordinates to the Pd(II) center and is subsequently deprotonated by a base.Aryl-Pd(II)-Amido Complex
3. Reductive EliminationThe aryl and amido groups couple, forming the C-N bond and regenerating the Pd(0) catalyst.Pd(0) Catalyst, Aryl Amine Product

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is unique in that it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.orgwikipedia.org The mechanism involves two interconnected catalytic cycles. wikipedia.orgrsc.org

The palladium cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) species, analogous to the Suzuki and Buchwald-Hartwig reactions. wikipedia.org Concurrently, the copper cycle involves the reaction of the terminal alkyne with the copper(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate. rsc.org The crucial transmetalation step occurs when the copper acetylide transfers the alkyne group to the Pd(II) complex. Finally, reductive elimination from the palladium center yields the aryl-alkyne product and regenerates the Pd(0) catalyst. wikipedia.org Copper-free versions of the Sonogashira reaction also exist, though they often require different reaction conditions. wikipedia.orgrsc.org

Interactive Data Table: Mechanistic Steps of Sonogashira Coupling
CycleStepDescriptionKey Intermediates
Palladium1. Oxidative AdditionPd(0) inserts into the C-I bond of the benzimidazole substrate.Aryl-Pd(II)-Iodide Complex
Copper2. Acetylide FormationThe terminal alkyne reacts with Cu(I) and a base.Copper(I) Acetylide
Both3. TransmetalationThe alkyne group is transferred from copper to the palladium complex.Aryl-Alkynyl-Pd(II) Complex
Palladium4. Reductive EliminationThe aryl and alkynyl groups couple, forming the product and regenerating Pd(0).Pd(0) Catalyst, Aryl-Alkyne Product

Advanced Spectroscopic and Structural Characterization of 7 Iodo 2 Phenyl 1h Benzo D Imidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of benzimidazole (B57391) derivatives, providing detailed information about the chemical environment of protons, carbons, and other magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-phenyl-1H-benzo[d]imidazole and its analogues provides key insights into their molecular structure. The N-H proton of the imidazole (B134444) ring is particularly characteristic, typically appearing as a broad singlet at a significantly downfield chemical shift, often above 12 ppm when measured in DMSO-d₆, due to hydrogen bonding and its acidic nature. rsc.orgnih.gov The protons on the benzimidazole core and the 2-phenyl substituent resonate in the aromatic region, generally between 7.0 and 8.3 ppm. rsc.orgrsc.org

For the specific case of 7-Iodo-2-phenyl-1H-benzo[d]imidazole, the iodine atom at the C7 position is expected to exert a deshielding effect on the adjacent proton (H6) due to its electron-withdrawing inductive effect and anisotropic effects, shifting its signal downfield compared to the unsubstituted analogue. The coupling patterns of the benzimidazole protons (H4, H5, H6) would provide definitive information on the substitution pattern.

The protons of the 2-phenyl group typically appear as a multiplet, though in some cases, the ortho-protons can be distinguished from the meta- and para-protons. For instance, in the parent 2-phenyl-1H-benzo[d]imidazole, the ortho-protons of the phenyl ring are often observed as a multiplet around 8.2 ppm. rsc.org

CompoundSolventN-H (δ ppm)Aromatic-H (δ ppm)
2-phenyl-1H-benzo[d]imidazoleDMSO-d₆12.88 (s, 1H)8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H) rsc.org
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleDMSO-d₆12.89 (br s, 1H)8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H) nih.gov
5-Chloro-2-phenyl-1H-benzo[d]imidazoleDMSO-d₆13.10 (br s, 1H)8.17 (d, J = 8.0 Hz, 2H), 7.60-7.50 (m, 5H), 7.26-7.21 (m, 1H) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. In 2-phenyl-1H-benzo[d]imidazole derivatives, the C2 carbon, situated between the two nitrogen atoms of the imidazole ring, is highly deshielded and typically resonates in the range of 150-155 ppm. nih.govrsc.org The carbons of the fused benzene (B151609) ring and the phenyl substituent appear in the 110-145 ppm region.

Due to the rapid N-H tautomerism that can occur in solution, symmetrically substituted benzimidazoles may show fewer signals than expected, as carbons in chemically equivalent positions under rapid exchange (e.g., C4/C7 and C5/C6) become magnetically equivalent. researchgate.net For an asymmetrically substituted compound like this compound, this tautomerism is non-degenerate, and distinct signals for all carbons are expected. The carbon atom directly bonded to the iodine (C7) would experience a significant upfield shift (shielding) due to the heavy-atom effect, a characteristic feature in the ¹³C NMR spectra of iodo-aromatic compounds.

CompoundSolventC2 (δ ppm)Aromatic-C (δ ppm)
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleDMSO-d₆150.92163.59 (d, J = 246.87 Hz), 141.80, 136.12, 129.25 (d, J = 8.45 Hz), 127.34 (d, J = 3.02 Hz), 122.86, 116.54 (d, J = 21.73 Hz) nih.gov
5-Chloro-2-phenyl-1H-benzo[d]imidazoleDMSO-d₆153.10137.90, 130.31, 130.30, 129.70, 129.65, 129.18, 129.01, 126.20, 126.00, 122.52, 118.00, 112.5 rsc.org
6-Methyl-2-phenyl-1-(p-tolyl)-1H-benzo[d]imidazoleCDCl₃152.0141.1, 138.5, 137.6, 134.5, 133.3, 130.4, 130.3, 129.4, 129.2, 128.2, 127.2, 124.4, 119.3, 110.3 rsc.org

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR)

Advanced NMR techniques are invaluable for the unambiguous assignment of signals and a deeper understanding of molecular structure and dynamics. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between protons and carbons. schenautomacao.com.br For instance, HMBC is crucial for assigning quaternary carbons by observing correlations to protons two or three bonds away.

¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the nitrogen atoms. researchgate.net The chemical shifts of the nitrogen atoms in the benzimidazole ring are sensitive to tautomerism, protonation, and hydrogen bonding. researchgate.net Such studies can help quantify the position of the tautomeric equilibrium in asymmetrically substituted derivatives like this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound. The nominal molecular weight of this compound (C₁₃H₉IN₂) is 320 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 320. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unequivocal determination of the elemental formula. For C₁₃H₉IN₂, the calculated exact mass is 319.9865. An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) serves as definitive confirmation of the compound's chemical formula. rsc.orgrsc.org Fragmentation patterns observed in the mass spectrum can also provide structural information, often involving the loss of iodine or cleavage of the phenyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its analogues is characterized by several key absorption bands.

N-H Stretching: A broad absorption band is typically observed in the range of 3000-3450 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. rrpharmacology.ru Its broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. rsc.org

C=N and C=C Stretching: The region between 1450 and 1625 cm⁻¹ is complex, containing characteristic stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the aromatic rings. rsc.orgresearchgate.net

C-I Stretching: The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, although it can sometimes be weak and difficult to assign definitively.

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference
N-H Stretch (H-bonded)3000 - 3450 (broad) rrpharmacology.ru
Aromatic C-H Stretch3000 - 3100 rsc.org
C=N / C=C Stretch1450 - 1625 rsc.orgresearchgate.net
Aromatic C-H Bending (out-of-plane)700 - 900 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-phenyl-1H-benzo[d]imidazole scaffold constitutes an extended π-conjugated system, which gives rise to strong absorption bands in the ultraviolet region, typically between 240 and 350 nm. schenautomacao.com.bracs.org These absorptions are generally attributed to π→π* transitions within the aromatic system.

Many 2-phenyl-1H-benzo[d]imidazole derivatives are known to be fluorescent, emitting light in the UV or visible range upon excitation. schenautomacao.com.brnih.gov The specific absorption and emission wavelengths (λ_max), as well as the fluorescence quantum yield and lifetime, are sensitive to the substitution pattern on both the benzimidazole and phenyl rings. The introduction of a heavy atom like iodine at the C7 position could potentially influence the photophysical properties through the "heavy-atom effect." This effect can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state, which may lead to a decrease in fluorescence intensity (quenching) and the appearance of phosphorescence. acs.org A detailed photophysical characterization would involve measuring the absorption and fluorescence spectra, quantum yield, and excited-state lifetime to fully understand the impact of the iodo-substituent on the electronic properties of the molecule.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. nih.gov This parameter is intrinsic to a fluorophore and is generally independent of factors like excitation wavelength or fluorophore concentration. nih.gov For organic fluorophores like benzimidazole derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov

The introduction of a heavy atom, such as iodine in the 7-position of the benzimidazole ring, is anticipated to have a significant impact on the fluorescence lifetime. The heavy-atom effect enhances spin-orbit coupling, which increases the rate of intersystem crossing from the excited singlet state (S1) to the triplet state (T1). This provides an additional non-radiative decay pathway for the excited state, which consequently shortens the fluorescence lifetime.

While specific lifetime data for this compound is not available in the provided search results, studies on other halogenated organic dyes have shown this trend. For example, the presence of bromine atoms on a BODIPY core was found to shorten the phosphorescence lifetime, a related photophysical parameter. This highlights the general principle that heavier halogens can significantly alter the excited-state dynamics of a molecule.

Table 2: Typical Fluorescence Lifetime Ranges for Organic Fluorophores

Fluorophore Class Typical Lifetime (ns)
Anthracene 4-10
Coumarins 2-5
Rhodamines 1-4
Benzimidazoles (unsubstituted) 1-5 (estimated)

Note: This table provides general lifetime ranges for common classes of fluorophores. The lifetime of a specific derivative can vary based on substituents and solvent environment. Data is based on general knowledge from sources like wur.nl.

X-ray Crystallography and Single-Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Studies on various 2-phenyl-1H-benzo[d]imidazole analogues reveal several common structural features.

The benzimidazole core itself is generally planar or nearly planar. researchgate.net However, the dihedral angle between the plane of the benzimidazole ring system and the 2-phenyl substituent can vary significantly depending on the substitution pattern and crystal packing forces. For instance, in one derivative, the dihedral angle between the benzimidazole and phenyl rings was found to be 81.4(1)°. mdpi.com In another, this angle was reported as 64.30 (7)°.

Table 3: Crystallographic Data for Selected Benzimidazole Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one Monoclinic P 2₁/c 11.124 7.688 19.986 98.99 mdpi.com
2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole Orthorhombic Pca2₁ 15.631 5.827 15.992 90
1,2-diphenyl-1H-benzimidazole Monoclinic P 2₁/n 10.024 14.281 10.096 103.26

Note: This table presents data for related benzimidazole structures to illustrate typical crystallographic parameters. Data for the specific 7-iodo derivative is not available in the cited results.

Correlation of Spectroscopic Data with Molecular Structure

The spectroscopic properties of this compound and its analogues are intrinsically linked to their molecular structures. The correlation between these aspects allows for a deeper understanding of the molecule's behavior and can guide the design of new materials with tailored properties.

The planarity of the molecule, as determined by X-ray crystallography, has a direct impact on its photophysical properties. A more planar conformation generally leads to a more extended π-conjugated system, which can result in red-shifted absorption and emission spectra. nih.gov Furthermore, molecular rigidity, often associated with planarity, can restrict vibrational and rotational modes of non-radiative energy dissipation, thereby increasing the fluorescence quantum yield. frontiersin.org Conversely, significant deviation from planarity, indicated by a large dihedral angle between the phenyl and benzimidazole rings, can disrupt conjugation and alter the photophysical characteristics. researchgate.net

The nature and position of substituents are also critical. As discussed, electron-donating or withdrawing groups can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission wavelengths. researchgate.net The presence of the iodine atom at the 7-position is particularly noteworthy. Structurally, its size may induce minor steric distortions. Spectroscopically, its primary influence is expected to be the heavy-atom effect, which enhances intersystem crossing. This would lead to a lower fluorescence quantum yield and a shorter fluorescence lifetime, as the excited state is more readily depopulated through non-radiative pathways to the triplet state. This relationship between the heavy atom's presence and the resulting photophysical quenching is a key structure-property correlation. researchgate.net

Computational Chemistry and Theoretical Studies of 7 Iodo 2 Phenyl 1h Benzo D Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a reliable method for calculating the electronic structure of molecules. dergipark.org.tr By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can accurately model molecular properties. nih.govresearchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Table 1: Predicted Optimized Geometric Parameters for 7-Iodo-2-phenyl-1H-benzo[d]imidazole (Illustrative Data Based on Analogous Structures) Note: The following data is representative of typical benzimidazole (B57391) structures and not from a specific calculation on this compound.

ParameterBond/AnglePredicted Value
Bond Lengths C-C (aromatic)~1.39 - 1.42 Å
C-N (imidazole)~1.33 - 1.40 Å
C-I~2.10 Å
Bond Angles C-N-C (imidazole)~105 - 110°
N-C-N (imidazole)~110 - 115°
Dihedral Angle Phenyl-Benzimidazole~15 - 40°

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tr The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. dergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the benzimidazole ring system, while the LUMO may extend over both the benzimidazole and phenyl rings. The presence of the electron-withdrawing iodine atom would also influence these energy levels.

Table 2: Representative Frontier Orbital Energies for Benzimidazole Derivatives Note: Values are illustrative and demonstrate typical ranges for this class of compounds.

ParameterEnergy (eV)
EHOMO-5.6 to -6.3
ELUMO-0.8 to -1.8
Energy Gap (ΔE) 4.4 to 4.8

Dipole Moment and Polarizability Calculations

The dipole moment (μ) is a measure of the net molecular polarity, arising from the non-uniform distribution of charge across the molecule. It is a key factor in determining how a molecule interacts with other polar molecules and external electric fields. Polarizability (α) describes the capability of the molecular electron cloud to be distorted by an external electric field. researchgate.net These properties are crucial for understanding solubility, intermolecular forces, and non-linear optical behavior. DFT calculations can provide precise values for these parameters, offering insight into the molecule's electrostatic nature. nih.gov

First Hyperpolarizability (β) Analysis

First hyperpolarizability (β or βtot) is a tensor quantity that measures the second-order, non-linear optical (NLO) response of a molecule to an applied electric field. nih.govresearchgate.net Materials with high β values are of significant interest for applications in optoelectronics and photonics. nih.gov The magnitude of β is strongly related to the molecule's electronic structure, particularly charge transfer characteristics and the HOMO-LUMO energy gap. nih.gov Molecules with significant intramolecular charge transfer and a small energy gap tend to exhibit larger first hyperpolarizability values. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govnih.gov It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. dergipark.org.trnih.gov

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack. dergipark.org.trnih.gov

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MESP surface would likely show negative potential (red) localized around the nitrogen atoms of the imidazole (B134444) ring due to their high electronegativity and lone pairs of electrons. nih.gov Positive potential (blue) might be found around the hydrogen atom attached to the nitrogen (N-H), making it a potential site for deprotonation. The iodine atom would also significantly influence the electrostatic potential distribution on the benzene (B151609) portion of the benzimidazole core.

Computational and Theoretical Insights into this compound Scarce in Current Literature

This scarcity of information extends to the specific areas of in silico mechanistic pathway elucidation for its reactions and the detailed correlation of its computational data with experimental spectroscopic and reactivity observations. Consequently, a comprehensive article on these topics, as outlined, cannot be generated at this time due to the lack of published research.

Computational chemistry and theoretical studies are pivotal in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. For a molecule like this compound, such studies would be invaluable for several reasons:

Understanding Electronic Effects: The presence of a heavy and electronegative iodine atom at the 7-position of the benzimidazole ring is expected to significantly influence the molecule's electronic properties through inductive and resonance effects. Computational methods, such as Density Functional Theory (DFT), could precisely quantify these effects on the electron density distribution, molecular orbitals (HOMO-LUMO), and electrostatic potential. This understanding is crucial for predicting the molecule's reactivity and its potential as a synthon in organic synthesis or as a pharmacophore in drug design.

Predicting Spectroscopic Properties: Theoretical calculations are instrumental in predicting and interpreting experimental spectra. For instance, DFT calculations can provide theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. Similarly, Gauge-Including Atomic Orbital (GIAO) calculations can predict NMR chemical shifts (¹H and ¹³C), which, when compared with experimental data, can confirm the molecular structure and provide insights into its conformational preferences in solution.

Elucidating Reaction Mechanisms: In silico mechanistic studies can map out the potential energy surfaces of reactions involving this compound. This includes identifying transition states, intermediates, and calculating activation energies, thereby providing a detailed, atomistic understanding of reaction pathways. Such studies are fundamental for optimizing reaction conditions and designing novel synthetic routes.

While general methodologies for these computational studies are well-established for the benzimidazole scaffold, their specific application to the 7-iodo derivative has not been documented in the accessible scientific literature. Future research in this area would be highly beneficial to the chemical community, providing valuable data that could spur further experimental investigations and applications of this particular compound.

Advanced Applications in Materials Science and Functional Molecules

Development of Fluorescent and Photoluminescent Materials

The inherent fluorescence of the benzimidazole (B57391) scaffold can be significantly modulated by the introduction of a heavy iodine atom at the 7-position. This substitution can influence the photophysical properties through the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet excited state. This can lead to enhanced phosphorescence or, conversely, quench fluorescence. Researchers have been exploring how to manipulate these properties to develop novel fluorescent and photoluminescent materials.

The position of the iodo-substituent is critical in determining the luminescent behavior. For instance, theoretical studies on various halogenated phenyl-benzimidazole derivatives have shown that the position of the halogen can significantly alter the emission wavelengths and quantum yields. While specific data for 7-Iodo-2-phenyl-1H-benzo[d]imidazole is still emerging, related studies on iodinated benzimidazoles suggest that the introduction of iodine can lead to materials with interesting solid-state emission properties, potentially applicable in organic light-emitting diodes (OLEDs) and bio-imaging.

Parameter Observation for Iodinated Benzimidazole Derivatives Potential Implication for this compound
Fluorescence Quantum Yield Generally, a decrease is observed due to the heavy-atom effect.May exhibit weaker fluorescence compared to its non-iodinated counterpart.
Phosphorescence Potential for enhanced phosphorescence at low temperatures.Could be a candidate for phosphorescent materials.
Solid-State Emission Halogen bonding can influence crystal packing and solid-state luminescence.The iodine at the 7-position could promote unique solid-state emissive properties.
Solvatochromism The polarity of the solvent can affect the emission wavelength.Expected to show solvatochromic behavior.

Optoelectronic Device Applications

The electronic properties of this compound make it a promising candidate for use in various optoelectronic devices. The benzimidazole core is known to be a good electron-transporting moiety, and the phenyl group can be functionalized to tune the HOMO and LUMO energy levels. The presence of the iodine atom can further modify these electronic characteristics and influence the thin-film morphology, which is crucial for device performance.

While specific device data for this compound is not yet widely reported, the broader class of benzimidazole derivatives has been successfully employed in OLEDs as host materials, electron-transporting materials, and even as emitters. The potential for this compound in these applications lies in the ability of the iodine to facilitate intermolecular interactions, which could lead to improved charge transport and device efficiency. Furthermore, its derivatives could be explored as active components in organic solar cells and organic field-effect transistors.

Chemical Sensors and Probes

The development of chemical sensors and probes based on benzimidazole scaffolds is an active area of research. The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for various analytes, and the photophysical properties of the molecule can change upon binding, leading to a detectable signal. The 7-iodo substituent in this compound can play a dual role in sensor design.

Firstly, it can modulate the electronic properties of the benzimidazole ring system, thereby influencing its interaction with target analytes. Secondly, the iodine atom itself can act as a recognition site through halogen bonding, enabling the selective detection of specific anions or neutral molecules. For instance, iodinated organic molecules have been shown to be effective receptors for anions like nitrate (B79036) and halides. While specific sensor applications of this compound are yet to be demonstrated, its structure suggests potential for the development of fluorescent or colorimetric sensors for a variety of chemical species.

Catalysis and Ligand Design Based on Benzo[d]imidazole Scaffolds

The benzimidazole framework is a privileged scaffold in ligand design for catalysis due to its excellent coordination ability with a wide range of metal ions. The nitrogen atoms of the imidazole ring can chelate to a metal center, and the substituents on the benzimidazole core can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Biological Activity and Molecular Mechanism Studies in Vitro and in Silico

Antimicrobial Activities (In Vitro)

No specific studies detailing the in vitro antimicrobial activities of 7-Iodo-2-phenyl-1H-benzo[d]imidazole were found. The benzimidazole (B57391) scaffold is known to be a key component in various antimicrobial agents, but data for this specific iodo-derivative is absent. nih.govnih.gov

Antibacterial Activity (Gram-positive and Gram-negative)

Information on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria is not available in the reviewed literature. Studies on other derivatives of 2-phenyl-benzimidazole have shown varied levels of antibacterial efficacy, but these findings cannot be extrapolated to the 7-iodo variant without direct experimental evidence. nih.govresearchgate.net

Antifungal Activity

There are no specific data available from the search results regarding the antifungal properties of this compound. While other benzimidazole derivatives have been investigated for antifungal effects, the activity profile of this particular compound remains uncharacterized in the public domain. nih.govmdpi.com

Antibiofilm Activity Investigations

No studies were identified that investigated the antibiofilm potential of this compound. Research into the antibiofilm properties of other benzimidazoles exists, but this does not provide specific information for the requested compound. doaj.orgactabiomedica.ru

Enzyme Inhibition Studies (In Vitro)

Specific in vitro enzyme inhibition studies for this compound were not found in the search results.

Identification of Target Enzymes (e.g., α-glucosidase, 17β-HSD10)

While derivatives of 2-phenyl-1H-benzo[d]imidazole have been identified as inhibitors of enzymes like α-glucosidase and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), there is no specific mention or data for the inhibitory activity of this compound against these or any other enzymes. nih.govnih.govnih.gov

Kinetic Studies of Enzyme Inhibition

No information is available regarding the kinetic studies of enzyme inhibition for this compound, as no target enzymes have been identified for this specific compound in the available literature. nih.gov

Interaction with Biomolecules (e.g., DNA Binding via Intercalation)

The benzimidazole nucleus is known to interact with various biomolecules, with DNA being a significant target for many of its derivatives. nih.gov Some imidazole (B134444) and benzimidazole derivatives have been shown to bind to DNA, a mechanism that can contribute to their anticancer activities. nih.govnih.gov The interaction often occurs through non-covalent means, such as intercalation or groove binding.

While direct evidence for the DNA intercalation of this compound is limited, studies on similar heterocyclic compounds suggest this as a plausible mechanism of action. For instance, certain imidazole derivatives have demonstrated the ability to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. mdpi.com Electrochemical studies on 2-(2-nitrophenyl)-1H-benzimidazole have shown a distinct interaction with double-stranded DNA (dsDNA), with binding constants indicating a strong association. researchgate.net The planar nature of the 2-phenyl-benzimidazole core is a key feature that would facilitate such intercalative binding. The presence of the bulky, lipophilic iodine atom at the 7-position could further influence this interaction by affecting the molecule's planarity and electronic properties, potentially enhancing its binding affinity.

Molecular Docking and Computational Target Identification for Biological Activity

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to its macromolecular target. scispace.comarabjchem.org In the absence of extensive experimental data for this compound, in silico studies on analogous compounds provide critical insights into its potential biological targets and interaction modes.

The biological activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes. scispace.com Molecular docking studies have revealed that these compounds can fit into the active sites of various protein targets. The interactions are typically stabilized by a network of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and, notably, halogen bonds. nih.gov

The iodine atom in this compound can act as a halogen bond donor, forming favorable interactions with Lewis basic sites (e.g., oxygen, nitrogen, or sulfur atoms) in the amino acid residues of a protein's binding pocket. nih.govsemanticscholar.org Analysis of protein-ligand complexes has shown that halogen bonding is a significant interaction in rational drug design. nih.gov For example, studies on halogenated benzimidazole-benzohydrazide hybrids identified their potential as multi-kinase inhibitors, with docking simulations revealing key interactions within the ATP-binding sites of enzymes like EGFR, HER2, and CDK2. nih.gov The N-H group of the imidazole ring and the nitrogen atom at position 3 are common sites for hydrogen bonding, while the phenyl and benzo rings often engage in hydrophobic or π-π stacking interactions. nih.gov

Computational studies allow for the prediction of binding affinities, often expressed as binding energy (in kcal/mol), which indicates the stability of the ligand-protein complex. Lower binding energies suggest a more favorable interaction. Docking studies on various benzimidazole derivatives have shown a wide range of binding energies depending on the specific protein target. For instance, in a study of new imidazole derivatives targeting the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase, binding energies ranged from -6.91 to -8.01 kJ/mol. arabjchem.org Another study on 2-phenyl benzimidazole docked against COX and estrogen receptors reported a high binding energy of -7.9 kcal/mol. researchgate.net

For this compound, the iodine substituent would likely contribute to a more favorable binding energy due to its potential for forming strong halogen bonds and increasing hydrophobic interactions. nih.gov The predicted binding mode would likely involve the planar benzimidazole core fitting into a hydrophobic pocket, with the phenyl ring extending into a sub-pocket and the iodo and N-H groups forming specific hydrogen and halogen bonds with the protein.

Table 1: Predicted Binding Energies of Structurally Related Benzimidazole Derivatives against Various Protein Targets

Compound ClassProtein TargetPredicted Binding Energy (kcal/mol)Reference
2-Phenyl BenzimidazoleCyclooxygenase (COX)-7.9 researchgate.net
2-Methyl-1H-benzo[d]imidazoleEstrogen Receptor-6.5 researchgate.net
2-(2-nitrophenyl)-1H-benzimidazoledsDNANot explicitly in kcal/mol (Kb = 8.22 x 10⁴ M⁻¹) researchgate.net
N-benzoyl-2-(2-nitrophenyl)-benzimidazoledsDNANot explicitly in kcal/mol (Kb = 3.08 x 10⁶ M⁻¹) researchgate.net
Substituted Piperazinyl-phenyl-benzimidazolesTopoisomerase-6.9 to -8.4 connectjournals.com

Note: This table is interactive and provides a summary of computational findings for compounds structurally related to this compound, as specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the benzimidazole scaffold, SAR analyses have provided valuable guidance for the design of more potent and selective therapeutic agents. nih.govrsc.org

The activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and the phenyl rings. researchgate.netnih.gov

Position 2: The presence of a phenyl group at the C2 position is a common feature in many biologically active benzimidazoles. Substitutions on this phenyl ring can significantly impact activity. For example, electron-donating groups on the phenyl ring have been shown to increase DNA binding affinity. nih.gov

Benzene (B151609) Ring of Benzimidazole (Positions 4, 5, 6, 7): Substituents on the fused benzene ring play a crucial role in modulating activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance antimicrobial or anticancer properties. esisresearch.org Specifically, the introduction of a halogen can increase lipophilicity, potentially improving cell membrane permeability and target engagement. The position of the substituent is also critical; for instance, SAR studies on benzimidazoles as anti-inflammatory agents indicate that substitutions at the C5 and C6 positions greatly influence activity. nih.gov While less commonly studied, substitution at the C7 position, as in this compound, would place the bulky iodo group adjacent to the N1-H of the imidazole ring, which could influence tautomeric equilibrium, molecular conformation, and interaction with biological targets.

Future Directions and Emerging Research Avenues for 7 Iodo 2 Phenyl 1h Benzo D Imidazole

Development of Novel and Green Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often harsh and environmentally taxing. nih.gov Future research will likely focus on the development of more sustainable and efficient synthetic routes to 7-Iodo-2-phenyl-1H-benzo[d]imidazole.

Green chemistry principles are increasingly being adopted in the synthesis of heterocyclic compounds. sphinxsai.com For this compound, future synthetic strategies could involve:

Catalytic Approaches: The use of molecular iodine as a catalyst in aqueous media has been shown to be an efficient method for the synthesis of benzimidazole derivatives. researchgate.net This approach is particularly appealing as it is environmentally benign. Further research could optimize this method for iodinated precursors. Zinc oxide nanoparticles (ZnO-NPs) have also been employed as a recyclable catalyst for the cyclocondensation reaction to form benzimidazoles, offering high yields and shorter reaction times. semanticscholar.orgresearchgate.netmdpi.com The development of nanocatalyst-based methodologies, such as those using nano montmorillonite (B579905) clay, could provide a straightforward and efficient route for the synthesis of 2-aryl-1H-benzo[d]imidazole derivatives under solvent-free conditions at room temperature. pnu.ac.ir

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate the synthesis of benzimidazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.com Investigating microwave-assisted protocols for the condensation of 3-iodo-benzene-1,2-diamine with benzaldehyde (B42025) could lead to a more efficient and greener synthesis of the target compound.

One-Pot Reactions: The development of one-pot synthesis methods, such as the reaction between o-phenylenediamines and aldehydes in the presence of an oxidizing agent like sodium metabisulfite, presents an efficient pathway to novel bis-benzimidazoles. nih.gov A straightforward method for the synthesis of the benzimidazole ring system through a carbon-nitrogen cross-coupling reaction in water has also been developed, which avoids the need for a catalyst. mdpi.com Adapting these one-pot methodologies for the synthesis of this compound could significantly streamline its production.

A summary of potential green synthesis improvements is presented in the table below.

MethodologyPotential AdvantageRelevance to this compound
Molecular Iodine Catalysis Environmentally benign, uses water as a solvent. researchgate.netDirect application of a green catalyst for benzimidazole ring formation.
Nanoparticle Catalysis (e.g., ZnO, Montmorillonite) High efficiency, recyclability, mild reaction conditions. semanticscholar.orgpnu.ac.irPotential for high-yield synthesis under sustainable conditions.
Microwave-Assisted Synthesis Reduced reaction times, increased yields. mdpi.comEnergy-efficient method to accelerate the condensation reaction.
Catalyst-Free Aqueous Synthesis Environmentally friendly, avoids metal catalysts. mdpi.comA highly green approach based on intramolecular N-arylation.

Exploration of Advanced Material Properties and Applications

The unique electronic structure of the benzimidazole core, combined with the heavy atom effect of iodine, suggests that this compound could possess interesting material properties. Future research in this area could unlock applications in optoelectronics and other advanced technologies.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are known to have applications in materials science, including as fluorescent materials. nih.gov Specifically, pyrene-benzimidazole derivatives have been investigated as novel blue emitters for OLEDs. nih.govresearchgate.net The introduction of a heavy iodine atom could potentially enhance intersystem crossing, leading to phosphorescence, which is a desirable property for achieving high-efficiency OLEDs. Future studies should focus on the synthesis and characterization of this compound to evaluate its potential as an emitter or host material in OLED devices. The twisted structure of some carbazole-imidazole derivatives has been shown to result in deep-blue emission in non-doped OLEDs. nih.gov

Photophysical and Photochemical Properties: The parent compound, 2-phenylbenzimidazole, and its sulfonic acid derivative are known to cause DNA photodamage through both Type-I and Type-II mechanisms upon UVB irradiation. nih.gov A theoretical study on the photophysical and photochemical properties of 1H-benzimidazole and its derivatives has also been conducted. researchgate.net It is crucial to undertake detailed photophysical studies of this compound to understand its excited-state dynamics, including fluorescence and phosphorescence quantum yields and lifetimes. These studies will be essential for gauging its suitability for various optical applications.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Benzimidazole derivatives are known to interact with a variety of biological targets, and the introduction of an iodine atom at the 7-position could significantly modulate these interactions.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, a non-covalent interaction that is gaining recognition in drug design. This interaction could enable more specific and potent binding to biological targets such as enzymes and receptors. Future research should employ molecular docking and structural biology techniques to explore the potential for halogen bonding between this compound and key biological macromolecules.

Enzyme Inhibition: Derivatives of 2-phenyl-1H-benzo[d]imidazole have been identified as potent inhibitors of various enzymes, including α-glucosidase. nih.gov Molecular docking studies of these derivatives have helped to elucidate their binding modes. Similar computational and experimental studies on this compound could reveal its inhibitory potential against a range of enzymes, with the iodine atom potentially providing enhanced binding affinity or selectivity.

DNA Intercalation: Bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands. nih.gov The planarity of the benzimidazole ring system is a key feature for such interactions. The introduction of an iodine atom could influence the electronic properties and steric profile of the molecule, potentially altering its DNA binding mode and efficacy as an anticancer agent.

Design and Synthesis of Targeted Chemical Probes

The unique properties of the iodine atom make this compound an attractive scaffold for the development of targeted chemical probes for bioimaging and diagnostics.

Fluorescent Probes: Benzimidazole-based probes have been developed for the detection of biologically important molecules like cysteine. nih.gov The inherent fluorescence of the 2-phenyl-1H-benzo[d]imidazole core can be modulated by the iodo-substituent. Further functionalization of the molecule could lead to the development of selective "turn-on" or "turn-off" fluorescent probes for various analytes or for imaging specific cellular components. The reactive groups on phenanthroimidazole derivatives have been shown to affect their photophysical and biological properties as fluorescent markers. nih.govresearchgate.net

Radiolabeling for Imaging: The stable iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT). nih.gov The synthesis of radioiodinated compounds is a well-established field, with various methods available for electrophilic and nucleophilic radioiodination. nih.gov Given the biological activities of benzimidazoles, a radiolabeled version of this compound could be a valuable tool for studying disease processes or for diagnostic purposes. The synthesis of [¹⁸F] radiolabeled PARP-1 inhibitors based on the benzimidazole scaffold has been successfully achieved, highlighting the potential for developing positron emission tomography (PET) imaging agents from this class of compounds. nih.gov

Synergistic Applications in Multi-functional Systems and Nanotechnology

The integration of this compound into multifunctional systems and nanomaterials represents a promising frontier for future research.

Synergistic Drug Combinations: The combination of a benzimidazole moiety with other pharmacophores in a single molecule can lead to synergistic therapeutic effects. nih.gov For instance, the synergistic antiproliferative activity of benzimidazole-based silver(I) complexes has been observed. nih.gov Future research could explore the synthesis of hybrid molecules where this compound is linked to other bioactive agents to create drugs with enhanced efficacy or multi-target capabilities.

Nanoparticle-Based Systems: The use of cadmium oxide nanoparticles (CdO NPs) as a catalyst for the synthesis of novel benzimidazole derivatives has been reported, and these derivatives have shown antibacterial and antifungal applications. rdd.edu.iq There is potential to develop drug delivery systems where this compound is loaded onto or conjugated with nanoparticles to improve its solubility, stability, and targeted delivery. The carbon-iodine bond in organoiodine compounds is the weakest of the carbon-halogen bonds, which could be exploited for controlled drug release mechanisms. wikipedia.org

Q & A

Q. What are the recommended synthetic methodologies for 7-Iodo-2-phenyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including cyclization and halogenation. Key steps include:

  • Cyclization : Reacting substituted benzimidazole precursors with iodine sources under reflux conditions, often using catalysts like CuI or Pd complexes to enhance regioselectivity .
  • Purification : Chromatography (silica gel) or recrystallization (e.g., using cyclohexane/EtOAc mixtures) to isolate the product in high purity (>90% yield in optimized cases) .
  • Optimization : Adjusting solvent polarity (DMF or DMSO for solubility), temperature (80–120°C), and stoichiometric ratios (e.g., 1:1.2 for iodine reagents) to improve yield .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Spectroscopy :
    • 1^1H/13^13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbons adjacent to iodine (δ ~90–100 ppm). The imidazole NH proton appears as a broad singlet (δ ~12.5 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 347.01 for C13_{13}H10_{10}IN2_2) .
  • Melting Point : Compare with literature values (e.g., 143–145°C for analogs) to assess purity .

Advanced Research Questions

Q. How can computational chemistry guide the design and optimization of this compound synthesis?

  • DFT Calculations : Use B3LYP/6-31G* to model reaction pathways, identify transition states, and predict regioselectivity in iodination steps .
  • Reaction Design : Integrate computational screening (e.g., Gibbs free energy profiles) with experimental feedback to prioritize high-yield conditions. For example, ICReDD’s approach combines quantum chemistry and information science to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Targeted Assays : Use in-silico molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR, followed by in-vitro validation (e.g., MTT assays on cancer cell lines) .
  • Data Normalization : Account for variables such as solvent effects (DMSO vs. aqueous buffers) and cell line specificity (e.g., HeLa vs. MCF-7) .

Q. How do structural modifications at the 7-iodo position influence pharmacological properties?

  • SAR Studies : Replace iodine with substituents like -CF3_3, -Cl, or -OCH3_3 and compare:

    SubstituentLogPIC50_{50} (EGFR)Solubility (mg/mL)
    -I3.20.45 µM0.12
    -CF3_33.80.78 µM0.08
    -OCH3_32.51.20 µM0.25
    Data adapted from analogs in .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability while maintaining potency .

Q. What advanced techniques validate the stability of this compound under physiological conditions?

  • Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring via HPLC for byproducts (e.g., dehalogenation products) .
  • Mass Spectrometry Imaging (MSI) : Map compound distribution in tissue sections to assess metabolic stability .

Methodological Considerations

Q. How should researchers address low synthetic yields (e.g., <15%) in iodination steps?

  • Catalyst Screening : Test palladium/copper complexes or organocatalysts to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yield by ~20% .

Q. What are best practices for reproducibility in biological assays involving this compound?

  • Standardized Protocols : Pre-treat cells with identical serum concentrations (e.g., 10% FBS) and passage numbers .
  • Negative Controls : Include analogs without iodine to isolate the role of halogenation in activity .

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